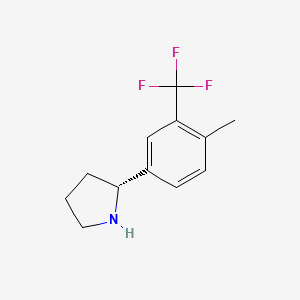
(R)-2-(4-Methyl-3-(trifluoromethyl)phenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(4-Methyl-3-(trifluoromethyl)phenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a 4-methyl-3-(trifluoromethyl)phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Methyl-3-(trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-3-(trifluoromethyl)benzaldehyde and ®-pyrrolidine.
Formation of Intermediate: The aldehyde group of 4-methyl-3-(trifluoromethyl)benzaldehyde is reacted with ®-pyrrolidine under reductive amination conditions to form the corresponding imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield ®-2-(4-Methyl-3-(trifluoromethyl)phenyl)pyrrolidine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
®-2-(4-Methyl-3-(trifluoromethyl)phenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions where the pyrrolidine ring or the phenyl group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted pyrrolidine or phenyl derivatives.
科学研究应用
®-2-(4-Methyl-3-(trifluoromethyl)phenyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of ®-2-(4-Methyl-3-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural features and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
(S)-2-(4-Methyl-3-(trifluoromethyl)phenyl)pyrrolidine: The enantiomer of the compound with similar structural features but different stereochemistry.
4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate: A related compound with an isothiocyanate functional group.
4-(Trifluoromethylthio)phenyl isocyanate: A compound with a trifluoromethylthio group and an isocyanate functional group.
Uniqueness
®-2-(4-Methyl-3-(trifluoromethyl)phenyl)pyrrolidine is unique due to its chiral nature and the presence of both a pyrrolidine ring and a trifluoromethyl-substituted phenyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C12H14F3N |
|---|---|
分子量 |
229.24 g/mol |
IUPAC 名称 |
(2R)-2-[4-methyl-3-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C12H14F3N/c1-8-4-5-9(11-3-2-6-16-11)7-10(8)12(13,14)15/h4-5,7,11,16H,2-3,6H2,1H3/t11-/m1/s1 |
InChI 键 |
ZJRLLSZCAKCIQZ-LLVKDONJSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)[C@H]2CCCN2)C(F)(F)F |
规范 SMILES |
CC1=C(C=C(C=C1)C2CCCN2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


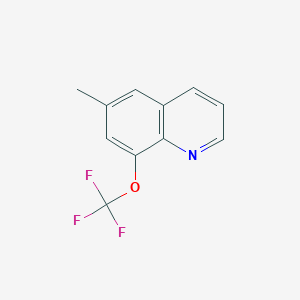
![tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B12953585.png)
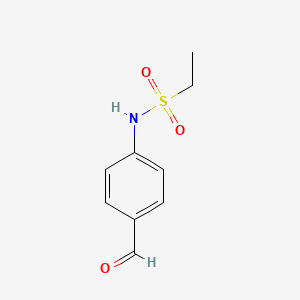

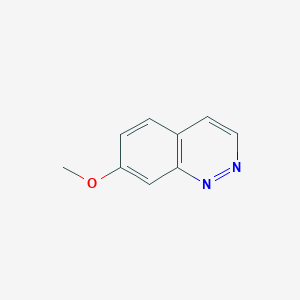
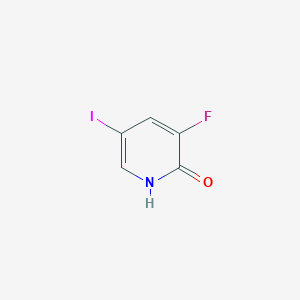
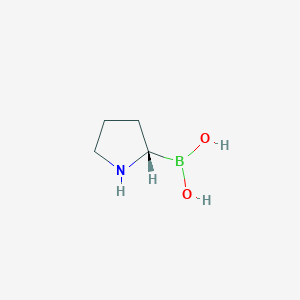
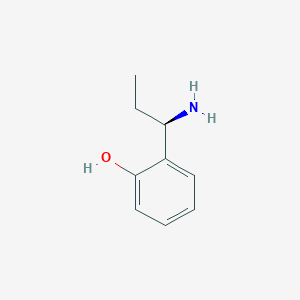
![(S)-7-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B12953635.png)
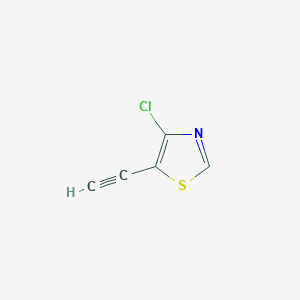
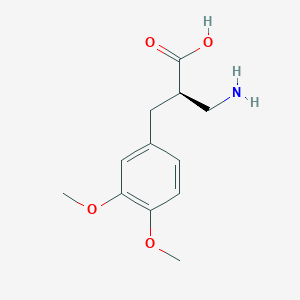
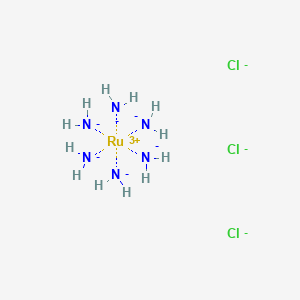
![3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B12953670.png)
![rel-tert-Butyl ((1R,5S,7R)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12953672.png)
